molecular formula C8H11BN2O3 B111733 5-Acetamido-2-aminophenylboronic acid CAS No. 136237-73-5

5-Acetamido-2-aminophenylboronic acid

Cat. No.: B111733
CAS No.: 136237-73-5
M. Wt: 194 g/mol
InChI Key: SFHNMRIMBLCZGZ-UHFFFAOYSA-N
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Description

5-Acetamido-2-aminophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of both acetamido and aminophenyl groups attached to a boronic acid moiety

Mechanism of Action

Target of Action

The primary target of 5-Acetamido-2-aminophenylboronic acid is the palladium (II) complex . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The mode of action of this compound involves two key processes: oxidative addition and transmetalation . In the oxidative addition process, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation process, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Pharmacokinetics

It’s known that organoboron compounds, including boronic esters, are generally stable and readily prepared . They are also environmentally benign, making them suitable for various applications .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, where the organoboron reagent interacts with the palladium (II) complex to form a new bond .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the stability of organoboron compounds can be affected by air and moisture . Boronic esters, such as this compound, are usually more stable and can withstand these environmental factors . Additionally, the reaction conditions for the Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant, which further enhances the efficacy and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-aminophenylboronic acid typically involves the following steps:

    Nitration: The starting material, 2-aminophenol, undergoes nitration to form 2-nitrophenol.

    Reduction: The nitro group in 2-nitrophenol is reduced to form 2-aminophenol.

    Acetylation: The amino group in 2-aminophenol is acetylated to form 5-acetamido-2-aminophenol.

    Borylation: The final step involves the borylation of 5-acetamido-2-aminophenol using a boronic acid reagent to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include boronic acid derivatives, reducing agents, and acetylating agents.

Chemical Reactions Analysis

Types of Reactions: 5-Acetamido-2-aminophenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The acetamido group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed:

    Oxidation: Boronic esters or borates.

    Reduction: 5-Acetamido-2-aminophenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Acetamido-2-aminophenylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Acetamido-5-aminophenylboronic acid
  • 3-Acetamido-4-aminophenylboronic acid
  • 4-Acetamido-3-aminophenylboronic acid

Comparison: 5-Acetamido-2-aminophenylboronic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and binding properties

Properties

IUPAC Name

(5-acetamido-2-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BN2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4,13-14H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHNMRIMBLCZGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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